molecular formula C24H23N3O4 B5976932 2-(3-ETHOXY-4-HYDROXYPHENYL)-3-[(E)-[1-(2-HYDROXYPHENYL)ETHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

2-(3-ETHOXY-4-HYDROXYPHENYL)-3-[(E)-[1-(2-HYDROXYPHENYL)ETHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B5976932
M. Wt: 417.5 g/mol
InChI Key: DGRAHKHGLHXDKG-CVKSISIWSA-N
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Description

    Reactants: Quinazolinone intermediate, ethyl iodide, and sodium ethoxide.

    Conditions: Reflux in ethanol.

    Product: Ethoxy-substituted quinazolinone.

  • Step 3: Formation of the Final Compound

      Reactants: Ethoxy-substituted quinazolinone, 2-hydroxyacetophenone, and ammonium acetate.

      Product: 2-(3-ETHOXY-4-HYDROXYPHENYL)-3-[(E)-[1-(2-HYDROXYPHENYL)ETHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE.

  • Industrial Production Methods

    Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-(3-ETHOXY-4-HYDROXYPHENYL)-3-[(E)-[1-(2-HYDROXYPHENYL)ETHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    • Step 1: Formation of the Quinazolinone Core

        Reactants: Anthranilic acid and an appropriate aldehyde.

        Conditions: Reflux in ethanol with a catalytic amount of acid.

        Product: Quinazolinone intermediate.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.

      Reduction: The imino group can be reduced to form amines.

      Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

      Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

      Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Major Products

      Oxidation: Quinone derivatives.

      Reduction: Amino-substituted quinazolinone.

      Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

    Scientific Research Applications

      Chemistry: As a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as an enzyme inhibitor.

      Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

      Industry: Used in the development of new materials with specific properties.

    Mechanism of Action

    The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

    Comparison with Similar Compounds

    Similar Compounds

    • **2-(3-METHOXY-4-HYDROXYPHENYL)-3-[(E)-[1-(2-HYDROXYPHENYL)ETHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
    • **2-(3-ETHOXY-4-METHOXYPHENYL)-3-[(E)-[1-(2-HYDROXYPHENYL)ETHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

    Uniqueness

    The unique combination of ethoxy and hydroxy groups in 2-(3-ETHOXY-4-HYDROXYPHENYL)-3-[(E)-[1-(2-HYDROXYPHENYL)ETHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE provides distinct chemical properties and reactivity compared to its analogs

    Properties

    IUPAC Name

    2-(3-ethoxy-4-hydroxyphenyl)-3-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1,2-dihydroquinazolin-4-one
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H23N3O4/c1-3-31-22-14-16(12-13-21(22)29)23-25-19-10-6-4-9-18(19)24(30)27(23)26-15(2)17-8-5-7-11-20(17)28/h4-14,23,25,28-29H,3H2,1-2H3/b26-15+
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DGRAHKHGLHXDKG-CVKSISIWSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2N=C(C)C4=CC=CC=C4O)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2/N=C(\C)/C4=CC=CC=C4O)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H23N3O4
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    417.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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